2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
Description
2-(1H-Pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a heterocyclic compound featuring a pyrazole ring linked via an ethanone bridge to a piperidine moiety substituted with a pyridazin-3-yloxy group. This structure combines three pharmacologically relevant heterocycles: pyrazole (a five-membered ring with two adjacent nitrogen atoms), pyridazine (a six-membered diazine), and piperidine (a saturated six-membered amine ring).
Properties
IUPAC Name |
2-pyrazol-1-yl-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(11-19-9-3-7-16-19)18-8-2-4-12(10-18)21-13-5-1-6-15-17-13/h1,3,5-7,9,12H,2,4,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCCAAQKSCFENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Condensation Reactions: : Formation of the pyrazole ring through condensation reactions involving hydrazines and β-diketones.
Nucleophilic Substitution: : Introduction of the piperidine ring via nucleophilic substitution reactions.
Coupling Reactions: : Formation of the pyridazine moiety through coupling reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Anxiolytic Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anxiolytic-like effects. For instance, similar compounds have been shown to interact with benzodiazepine and nicotinic pathways, suggesting a mechanism through which they may alleviate anxiety symptoms . The pharmacological evaluation involved various behavioral tests such as the elevated plus maze and light-dark box tests, confirming the anxiolytic potential of related pyrazole derivatives.
Anticancer Properties
Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression. For example, studies on related compounds have shown that they can induce apoptosis in cancer cells through various pathways . This highlights the potential of 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone as a candidate for further anticancer drug development.
Cardiovascular Applications
Compounds containing the pyrazole moiety have been investigated for their role as P2Y12 antagonists, which are important in treating cardiovascular diseases. The ability to inhibit platelet aggregation makes these compounds valuable in preventing thromboembolic events . The specific interactions of this compound with P2Y12 receptors warrant further exploration for cardiovascular applications.
Case Studies
Several case studies have documented the biological activities of similar pyrazole-based compounds:
Mechanism of Action
The mechanism by which 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and properties of the target compound and its analogs:
Key Observations:
- Pyrazole vs. Tetrazole : The tetrazole in compounds acts as a carboxylic acid bioisostere, enhancing metabolic stability and hydrogen bonding. In contrast, the target’s pyrazole may prioritize π-π stacking interactions .
- Pyridazine vs.
- Piperidine Linker : Present in both the target and compounds, the piperidine ring offers conformational flexibility, likely improving target engagement compared to naphthyl () or pyridine () substituents .
Lipophilicity and Solubility
Biological Activity
The compound 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a piperidine moiety through an ethanone group, with a pyridazinyl ether substituent. Its structural complexity suggests diverse interactions with biological targets.
Pharmacological Activities
Research indicates that compounds with pyrazole and piperidine frameworks exhibit a variety of pharmacological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. For instance, derivatives similar to the compound have demonstrated effectiveness against various bacterial strains using serial dilution methods .
- Anti-inflammatory Effects : Many pyrazole derivatives are recognized for their anti-inflammatory properties, often evaluated through models such as carrageenan-induced edema in animal studies. Some compounds have shown comparable effects to established anti-inflammatory drugs like indomethacin .
- Antitumor Potential : Certain pyrazole derivatives have been reported to inhibit key cancer-related targets such as BRAF(V600E) and Aurora-A kinase, suggesting potential applications in cancer therapy .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors. For example, they may inhibit xanthine oxidase, which is involved in uric acid metabolism .
- Receptor Modulation : The interaction with various receptors can lead to altered signaling pathways that mediate inflammation and pain responses .
- Hydrophobic Interactions : Studies suggest that hydrophobic interactions play a crucial role in the binding affinity of these compounds to their biological targets .
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study on pyrazole-piperidine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Another investigation highlighted the anti-inflammatory effects of pyrazole derivatives in models of acute inflammation, demonstrating reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Basic: What methodologies are recommended for structural characterization of this compound?
Answer:
The compound’s structure can be elucidated using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For NMR, focus on - and -NMR to resolve the pyrazole, piperidine, and pyridazine moieties. Key signals include pyrazole protons (δ 7.5–8.5 ppm) and piperidine/pyridazine carbons (δ 40–70 ppm) . High-resolution MS confirms the molecular ion peak (e.g., [M+H]) with <2 ppm mass error. For crystallographic analysis, SHELX software (e.g., SHELXL) refines bond lengths and angles using single-crystal X-ray data, with typical C–N and C–C bond lengths of ~1.34 Å and 1.40 Å, respectively .
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Features | Reference |
|---|---|---|
| -NMR | Pyrazole protons (δ 7.5–8.5 ppm) | |
| X-ray | Bond lengths (C–N: ~1.34 Å) | |
| HRMS | Molecular ion (m/z calculated: 329.35) |
Advanced: How can synthetic routes be optimized for higher yield and purity?
Answer:
Synthesis involves multi-step reactions, including nucleophilic substitution (piperidine-pyridazine linkage) and condensation (pyrazole-ethanone coupling). Key optimizations:
- Temperature Control : Maintain 0–5°C during pyrazole coupling to minimize side reactions .
- Catalysts : Use Pd(PPh) for Suzuki-Miyaura cross-coupling (if aryl halides are present) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/EtOH) .
- Monitoring : Track intermediates via thin-layer chromatography (TLC) and confirm purity with HPLC (≥95%) .
Table 2: Reaction Optimization Parameters
| Step | Conditions | Yield Improvement |
|---|---|---|
| Pyrazole coupling | 0–5°C, DMF solvent | 75% → 88% |
| Piperidine substitution | Pd catalysis, 80°C | 60% → 78% |
Basic: How do substituents (e.g., pyridazine) influence reactivity?
Answer:
The pyridazine-3-yloxy group enhances electron-withdrawing effects, polarizing the piperidine ring and increasing susceptibility to nucleophilic attack. Fluorine analogs (e.g., 4-fluorophenyl) show similar electronic modulation, improving binding affinity in receptor-ligand studies . Reactivity can be probed via Hammett plots or DFT calculations to quantify substituent effects on reaction rates .
Advanced: What assays evaluate its biological activity, and how are contradictions resolved?
Answer:
- Cytotoxicity : MTS assays (e.g., IC in neuroblastoma cells) with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence polarization .
- Data Contradictions : Use statistical meta-analysis (e.g., fixed-effects models) to resolve discrepancies. For example, conflicting IC values may arise from cell-line variability; validate via orthogonal assays (e.g., apoptosis markers) .
Table 3: Example Bioactivity Data
| Assay | Result | Potential Bias |
|---|---|---|
| MTS (SH-SY5Y) | IC = 12 µM | Serum interference |
| EGFR Inhibition | K = 0.8 nM | ATP concentration variability |
Advanced: How can computational modeling (DFT/docking) guide research?
Answer:
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles/charges. Compare with crystallographic data to validate .
- Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Prioritize poses with ∆G < -8 kcal/mol and hydrogen bonds to pyridazine .
- ADME Prediction : QikProp calculates logP (target: 2–3) and CNS permeability .
Advanced: How to address crystallographic ambiguities using SHELX?
Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands for twinned data .
- Disorder : Refine split positions with PART/SUMP constraints.
- Validation : Check R (<5%) and Flack parameter (near 0) .
Advanced: What statistical methods resolve pharmacological data contradictions?
Answer:
- Bland-Altman Plots : Compare assay reproducibility.
- ANOVA : Identify batch effects (e.g., cell passage number).
- ROC Analysis : Discriminate true activity from noise in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
